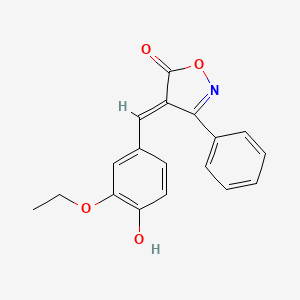

4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone is a compound belonging to the class of isoxazolone derivatives. These compounds are known for their significant biological and medicinal properties and are used as intermediates in synthesizing various heterocycles.

Synthesis Analysis

The synthesis of isoxazolone derivatives typically involves a multicomponent reaction between aromatic aldehydes, β-ketoesters, and hydroxylamine under various catalysts and conditions (Laroum et al., 2019). Specifically, 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone may be synthesized using similar methods.

Molecular Structure Analysis

Isoxazolone derivatives generally exhibit interesting molecular structures with potential for various configurations and intramolecular hydrogen bonding. For instance, crystallographic studies have shown different configurations of isoxazolone molecules, such as Z and E configurations at the exocyclic C=C bond (Brancatelli et al., 2011).

Chemical Reactions and Properties

Isoxazolone derivatives are versatile in chemical transformations. For example, reactions with nucleophiles can lead to substituted isoxazolones, and oxidations result in various derivatives, showing the reactivity of these compounds (Batra et al., 1990).

Physical Properties Analysis

The physical properties of isoxazolone derivatives like 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone are influenced by their molecular structure. Factors such as intramolecular hydrogen bonding and π-π stacking interactions can affect their crystalline structure and stability (Hu & Chen, 2015).

Applications De Recherche Scientifique

Crystallographic and Theoretical Studies

A study by Brancatelli et al. (2011) examined the crystallographic and theoretical aspects of arylidene-isoxazolone compounds, focusing on their configurations and electronic structures. The research provided insights into the different configurations adopted by these molecules in the solid state, alongside density functional theory (DFT) analyses to understand their molecular geometries and electronic properties. Such studies are crucial for developing new materials with desired electronic and structural characteristics (Brancatelli et al., 2011).

Nonlinear Optical Materials

Zhang et al. (2015) highlighted the potential of isoxazolone-based crystals, including derivatives similar to 4-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-5(4H)-isoxazolone, in nonlinear optical applications. The study demonstrated that these compounds could generate a significant second harmonic generation effect, making them promising candidates for NLO materials (Zhang et al., 2015).

Organic Synthesis and Applications

Research has also explored the synthesis and applications of isoxazolone derivatives in various chemical transformations and biological activities. A green synthesis approach for isoxazol-5(4H)-one derivatives in water was reported by Pourmousavi et al. (2018), emphasizing the environmentally friendly methods for preparing these compounds. Such methodologies contribute to sustainable chemistry practices while expanding the utility of isoxazolone derivatives in pharmaceutical and agrochemical applications (Pourmousavi et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-16-11-12(8-9-15(16)20)10-14-17(19-23-18(14)21)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKGNGXHPLMXAO-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3R*,4R*)-3-hydroxy-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5591760.png)

![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)

![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B5591786.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5591796.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5591800.png)

![3,6,6-trimethyl-1-[4-(trifluoromethoxy)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5591810.png)

![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)

![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)